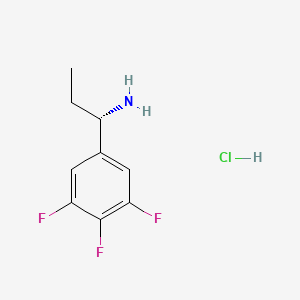

(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride

Descripción

(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride (CAS: 2891580-96-2) is a chiral amine salt with a molecular formula of C₉H₁₁ClF₃N and a molecular weight of 225.64 g/mol . The compound features a propan-1-amine backbone attached to a 3,4,5-trifluorophenyl group, with the (S)-enantiomer configuration. It is stored under inert atmospheric conditions at room temperature and is currently listed as temporarily out of stock . Its purity is reported as ≥95% .

Propiedades

Fórmula molecular |

C9H11ClF3N |

|---|---|

Peso molecular |

225.64 g/mol |

Nombre IUPAC |

(1S)-1-(3,4,5-trifluorophenyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H10F3N.ClH/c1-2-8(13)5-3-6(10)9(12)7(11)4-5;/h3-4,8H,2,13H2,1H3;1H/t8-;/m0./s1 |

Clave InChI |

QPSNHEAOJGZKBW-QRPNPIFTSA-N |

SMILES isomérico |

CC[C@@H](C1=CC(=C(C(=C1)F)F)F)N.Cl |

SMILES canónico |

CCC(C1=CC(=C(C(=C1)F)F)F)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Approach

The synthesis of (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride typically involves the following key steps:

- Formation of the chiral amine backbone via asymmetric synthesis or resolution techniques.

- Introduction of the 3,4,5-trifluorophenyl moiety through nucleophilic substitution or addition reactions.

- Conversion of the free amine to its hydrochloride salt to improve stability and handling.

Asymmetric Synthesis via Grignard Reagent and Weinreb Amide Intermediate

One advanced method reported involves the use of a bromine-magnesium exchange reaction to generate a nucleophilic organomagnesium intermediate from a trifluorophenyl bromide derivative, which then reacts with an α-Boc-amino Weinreb amide to form the chiral β-amino acid derivative precursor. The key points are:

- The bromine-magnesium exchange is performed at low temperature (around –20 °C) using isopropylmagnesium bromide (i-PrMgBr).

- Pre-deprotonation of the amino group is necessary due to the presence of exchangeable protons, requiring excess Grignard reagent.

- The reaction proceeds with high stereochemical control to yield the desired chiral intermediate, which can be further processed to the target amine hydrochloride salt.

Catalytic Hydrogenation of Chiral Imines or Aldehydes

Another method involves catalytic hydrogenation of chiral imines or aldehydes derived from 3,4,5-trifluorophenyl precursors:

- A chiral amine or imine intermediate is reacted with 3,4,5-trifluorophenyl aldehyde in a suitable organic solvent such as methanol.

- The reaction is catalyzed by metal catalysts under hydrogen pressure, typically at mild temperatures (25–45 °C).

- The product amine is isolated and converted to its hydrochloride salt by treatment with hydrochloric acid.

- Purification steps include washing with aqueous methanol, water, and organic solvents such as ethyl acetate, followed by filtration and drying to yield high purity (>99.9% by HPLC) hydrochloride salt.

Industrial-Scale Chemical Synthesis

For industrial production, methods have been developed to optimize yield and operational simplicity:

- The process involves dispersing trifluorophenyl amide intermediates in hypohalite aqueous solutions under basic conditions at low temperatures (5–7 °C), followed by gradual heating to 70–73 °C.

- This method enables efficient conversion to trifluorophenyl amine derivatives suitable for further transformation into the target hydrochloride salt.

- The reaction conditions are mild, and the process is scalable for large batch production.

Summary Table of Preparation Methods

Analysis of Preparation Methods

- The Grignard reagent approach offers precise stereochemical control but requires careful temperature management and handling of moisture-sensitive reagents.

- Catalytic hydrogenation provides a straightforward route to the hydrochloride salt with excellent purity, suitable for pharmaceutical applications.

- Industrial oxidation methods prioritize scalability and cost-effectiveness, making them suitable for mass production though may require additional purification steps.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its closest analogs:

*Notes:

- *Molecular formula for the hydrochloride salt of should include Cl, but the provided data lists C₉H₁₂FN .

- †Reported molecular weight (153.20 g/mol) likely corresponds to the free base; the hydrochloride salt would be ~189.66 g/mol.*

Key Observations:

Substituent Effects: The 3,4,5-trifluorophenyl group (target compound) creates a highly electron-deficient aromatic system, increasing lipophilicity compared to mono- or di-substituted analogs (e.g., 2-fluoro or 2-chloro-6-fluoro ). Chlorine substituents (e.g., 2-Cl in ) may increase metabolic stability but could raise toxicity concerns compared to fluorine.

Molecular Weight and Purity :

- The target compound (225.64 g/mol) and 2-chloro-6-fluoro analog (224.10 g/mol) have similar weights, while the trifluoromethoxy derivative is heavier (255.67 g/mol) due to the oxygen atom .

- All compounds except report purities ≥95%, indicating standardized synthesis protocols .

Availability and Pricing: The target compound is temporarily unavailable, while the trifluoromethoxy analog is accessible with a lead time .

Research Implications

- Drug Discovery : The 3,4,5-trifluoro substitution pattern may enhance blood-brain barrier penetration, making the target compound a candidate for central nervous system-targeted therapies.

- Material Science : Fluorinated aryl amines are valuable in liquid crystal or polymer synthesis, where electronic properties modulate material behavior .

Actividad Biológica

(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride is a chiral amine compound distinguished by its trifluorophenyl group, which significantly influences its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular structure is characterized by:

- Trifluoromethyl Substituents : The presence of three fluorine atoms enhances lipophilicity and metabolic stability.

- Amine Functional Group : Facilitates interactions with biological macromolecules.

| Feature | Description |

|---|---|

| Molecular Formula | C10H12ClF3N |

| Molecular Weight | 225.66 g/mol |

| IUPAC Name | (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride |

| Solubility | Improved solubility in aqueous solutions due to hydrochloride salt form |

Pharmacological Applications

Research indicates that (S)-1-(3,4,5-trifluorophenyl)propan-1-amine hydrochloride exhibits significant biological activity in various pharmacological contexts:

- Neuroactive Properties : The compound shows potential as a neuroactive agent due to its ability to interact with neurotransmitter systems.

- Antidepressant-like Effects : Preliminary studies suggest that it may possess antidepressant-like properties similar to other fluorinated compounds.

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting proliferation .

The mechanism of action involves:

- Receptor Binding : The trifluoromethyl group enhances binding affinity to specific receptors or enzymes.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in neurotransmitter metabolism, contributing to its neuroactive effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of (S)-1-(3,4,5-trifluorophenyl)propan-1-amine hydrochloride:

- Study on Anticancer Activity : A study evaluated the compound against breast cancer cell lines using the MTT assay. Results indicated significant cytotoxicity compared to standard treatments .

- Neuropharmacological Evaluation : Another research focused on the neuropharmacological effects of similar fluorinated compounds, revealing enhanced serotonin uptake inhibition compared to non-fluorinated analogs .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's therapeutic efficacy:

- Fluorination Effects : The introduction of trifluoromethyl groups has been shown to increase potency and selectivity towards biological targets.

| Compound | Biological Activity |

|---|---|

| (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride | Potential neuroactive and anticancer properties |

| Other Fluorinated Compounds | Enhanced receptor affinity and selectivity |

Q & A

How can researchers optimize the synthesis of (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride to achieve high enantiomeric excess?

Basic Research Question

Synthesis optimization for chiral amines requires multi-step strategies:

- Key Steps :

- Reductive Amination : Utilize ketone precursors (e.g., 3,4,5-trifluorophenylpropanone) with chiral catalysts to control stereochemistry .

- Chiral Resolution : Employ diastereomeric salt formation using resolving agents like tartaric acid derivatives to isolate the (S)-enantiomer .

- Purification : Apply crystallization under controlled pH and temperature to enhance enantiomeric purity (>99% ee) .

- Critical Parameters :

- Reaction temperature (0–5°C for sensitive intermediates) and solvent polarity (e.g., ethanol/water mixtures) to minimize racemization .

What analytical methods are most effective for confirming the stereochemical integrity of (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride?

Basic Research Question

Validating stereochemistry requires complementary techniques:

- HPLC with Chiral Columns : Use cellulose-based columns (e.g., Chiralpak® IC) and mobile phases (hexane:isopropanol, 90:10) to resolve enantiomers .

- X-ray Crystallography : Determine absolute configuration via single-crystal analysis, particularly for hydrochloride salts .

- NMR Spectroscopy : Compare coupling constants (e.g., ) and NOE effects to confirm spatial arrangement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.